trans-4-Tridecene
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Overview
Description
trans-4-Tridecene: is an organic compound with the molecular formula C13H26 . It is an alkene with a double bond located at the fourth carbon atom in the trans configuration. This compound is part of the larger family of tridecenes, which are hydrocarbons with thirteen carbon atoms and one double bond. This compound is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-4-Tridecene can be synthesized through several methods. One common approach involves the coupling of 1-decyne with 1-bromopropane, followed by hydrogenation using a Lindlar catalyst (Pd/CaCO3) to obtain the trans isomer . Another method includes the reaction of the alkyne with lithium aluminum hydride (LiAlH4) under reflux conditions in diglyme .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: trans-4-Tridecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or alcohols using oxidizing agents like peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound can yield tridecane.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Epoxides, alcohols.
Reduction: Tridecane.
Substitution: Halogenated tridecenes.
Scientific Research Applications
trans-4-Tridecene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in the defensive secretions of certain insects, such as stink bugs.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which trans-4-Tridecene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, in insects, it is part of the defensive secretions that deter predators . In chemical reactions, the double bond in this compound is the primary site of reactivity, allowing for various transformations such as oxidation, reduction, and substitution.
Comparison with Similar Compounds
1-Tridecene: Another isomer with the double bond at the first carbon atom.
cis-4-Tridecene: The cis isomer of 4-Tridecene with the double bond in the cis configuration.
Comparison:
Uniqueness: trans-4-Tridecene’s trans configuration provides distinct chemical and physical properties compared to its cis counterpart. The trans isomer typically has a higher melting point and different reactivity patterns.
Reactivity: The position of the double bond in this compound allows for specific types of chemical reactions that may not be as efficient or possible in other isomers.
Properties
CAS No. |
41446-55-3 |
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Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
(E)-tridec-4-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h7,9H,3-6,8,10-13H2,1-2H3/b9-7+ |
InChI Key |
UJZLNVCZGZKIHR-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCC |
Canonical SMILES |
CCCCCCCCC=CCCC |
Origin of Product |
United States |
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